![molecular formula C19H23N5O3 B5553464 2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex structures involving multiple heterocyclic frameworks such as triazolo[4,3-a]pyridine and piperazine. These frameworks are often explored for their potential pharmacological activities, although the focus here excludes drug use and dosage information.
Synthesis Analysis
Synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic heterocyclic compounds and incorporating various functional groups through reactions like cyclization, alkylation, and condensation. A common approach might include the initial formation of a triazolo[4,3-a]pyridine core followed by functionalization with a piperazinyl moiety under controlled conditions to ensure the formation of the desired product (Malinka, 1990).
Molecular Structure Analysis
The crystal and molecular structure of similar compounds reveals that these molecules often crystallize in the monoclinic system. Detailed analysis can be performed using X-ray diffraction, showing how substituents influence the overall molecular conformation and the interactions between molecules in the solid state (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Synthesis and Chemical Characterization
Several studies have focused on the synthesis and chemical characterization of novel derivatives of the 1,2,4-triazolo[4,3-a]pyridine series and related compounds. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and characterized by various analytical techniques. These compounds exhibited significant antibacterial and antifungal activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016). Another study synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against the test microorganisms (Bektaş et al., 2010).
Pharmacological Evaluation
Research into the pharmacological applications of these compounds has been significant. For instance, a study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrated potent 5-HT2 antagonist activity, which could be beneficial in developing new treatments for psychiatric disorders (Watanabe et al., 1992). Another study synthesized diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists, showing promise for Parkinson's disease treatment (Vu et al., 2004).
Antidiabetic Potential
A recent study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, marking them as potential treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
2-methyl-6-[4-(4-methylphenyl)-3-oxopiperazine-1-carbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-3-6-15(7-4-13)23-10-9-22(12-17(23)25)18(26)14-5-8-16-20-21(2)19(27)24(16)11-14/h3-4,6-7,14H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHVAYHMWVRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CCC4=NN(C(=O)N4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.